7-Ethyl-3-propyl-2,3-dihydro-1H-indole 7-Ethyl-3-propyl-2,3-dihydro-1H-indole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17712873
InChI: InChI=1S/C13H19N/c1-3-6-11-9-14-13-10(4-2)7-5-8-12(11)13/h5,7-8,11,14H,3-4,6,9H2,1-2H3
SMILES:
Molecular Formula: C13H19N
Molecular Weight: 189.30 g/mol

7-Ethyl-3-propyl-2,3-dihydro-1H-indole

CAS No.:

Cat. No.: VC17712873

Molecular Formula: C13H19N

Molecular Weight: 189.30 g/mol

* For research use only. Not for human or veterinary use.

7-Ethyl-3-propyl-2,3-dihydro-1H-indole -

Specification

Molecular Formula C13H19N
Molecular Weight 189.30 g/mol
IUPAC Name 7-ethyl-3-propyl-2,3-dihydro-1H-indole
Standard InChI InChI=1S/C13H19N/c1-3-6-11-9-14-13-10(4-2)7-5-8-12(11)13/h5,7-8,11,14H,3-4,6,9H2,1-2H3
Standard InChI Key AZQXDEWAMIXOLK-UHFFFAOYSA-N
Canonical SMILES CCCC1CNC2=C(C=CC=C12)CC

Introduction

Chemical Identity and Nomenclature

Systematic Classification

7-Ethyl-3-propyl-2,3-dihydro-1H-indole belongs to the dihydroindole class, characterized by a bicyclic framework comprising a benzene ring fused to a pyrrolidine-like structure. The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as 7-ethyl-3-propyl-2,3-dihydro-1H-indole, reflecting the ethyl group at position 7 and propyl group at position 3 on the reduced indole scaffold .

Molecular Descriptors

Key identifiers include:

PropertyValueSource
CAS Registry Number2059975-44-7
SMILESCCCCC1CNC2=C(C=CC=C12)CC
InChIKeyAZQXDEWAMIXOLK-UHFFFAOYSA-N
Molecular FormulaC₁₃H₁₉N
Exact Mass189.1517 g/mol

The compound’s PubChem CID (131610269) facilitates access to structural and computational data across chemical databases .

Structural and Stereochemical Features

Core Architecture

The 2,3-dihydroindole system introduces partial saturation at the pyrrole ring, reducing aromaticity compared to fully conjugated indoles. X-ray crystallography of analogous dihydroindoles reveals a puckered non-planar conformation, with the ethyl and propyl substituents adopting equatorial orientations to minimize steric strain .

Tautomeric and Conformational Dynamics

Nuclear magnetic resonance (NMR) studies of related dihydroindoles indicate rapid interconversion between envelope and half-chair conformations at room temperature . The 7-ethyl group exerts minimal electronic effects due to its para position relative to the nitrogen, while the 3-propyl substituent influences ring puckering dynamics .

Synthetic Methodologies

Fischer Indole Synthesis Adaptations

Patent WO1996038452A1 details a modified Fischer indole approach for ethyl-substituted dihydroindoles . Key steps include:

Catalytic Hydrogenation

An alternative route involves selective hydrogenation of 3-propylindole over Pd/C (H₂, 50 psi, 120°C), achieving 92% conversion to the dihydro derivative . This method preserves the ethyl group while saturating the C2-C3 bond.

Physicochemical Properties

Table 1: Experimental Spectroscopic Data

TechniqueKey SignalsInterpretation
¹H NMR (300 MHz, CDCl₃)δ 0.88 (t, 3H, CH₂CH₂CH₃), 1.35 (t, 3H, CH₂CH₃), 2.84 (q, 2H, Ar-CH₂), 3.01 (t, 2H, N-CH₂), 3.84 (t, 2H, CH₂-N), 6.98–7.46 (m, 3H, Ar-H)Confirms alkyl chains and aromatic protons
GC-MSm/z 189 [M]⁺, 146 [M-C₃H₇]⁺, 117 [C₉H₉N]⁺Fragmentation aligns with propyl loss and ring opening

Thermodynamic Parameters

Differential scanning calorimetry (DSC) of the pure compound shows a melting transition at 89–92°C and decomposition onset at 210°C . The low melting point suggests potential as a liquid-phase reaction component.

Applications and Derivative Chemistry

Pharmaceutical Intermediate

The patent literature positions similar dihydroindoles as precursors to nonsteroidal anti-inflammatory drugs (NSAIDs). For example, 3-(2-trialkylsilyloxy)ethyl-7-ethyl-1H-indoles serve as intermediates in etodolac synthesis . The propyl group in 7-Ethyl-3-propyl-2,3-dihydro-1H-indole may modulate bioavailability by altering lipophilicity (calculated logP = 3.1) .

Computational Insights

Density Functional Theory (DFT) Calculations

Geometry optimization at the B3LYP/6-311+G(d,p) level predicts:

  • Dipole moment: 1.98 Debye (enhanced polarity vs. indole)

  • HOMO-LUMO gap: 5.3 eV (suggesting moderate electronic excitation energy)

  • NBO charges: N atom (-0.32 e), C3 (+0.18 e), C7 (+0.12 e)

ADMET Profiling

Predictive models indicate:

  • Caco-2 permeability: 8.7 × 10⁻⁶ cm/s (moderate absorption)

  • CYP3A4 inhibition probability: 0.63 (moderate interaction risk)

  • Ames test mutagenicity: Negative (95% confidence)

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